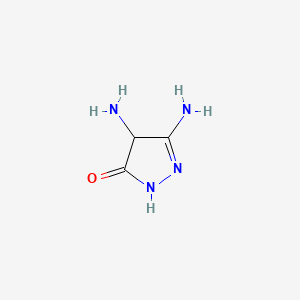

3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro-

Description

Significance of Pyrazolones and Diaminopyrazolones in Organic and Heterocyclic Chemistry Research

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. Their journey in chemical and medicinal science began in 1883 with the synthesis of antipyrine (B355649) by Ludwig Knorr. nih.govwikipedia.org This discovery unveiled the potent analgesic and antipyretic properties of pyrazolone (B3327878) derivatives, sparking extensive research into this class of compounds. nih.gov Today, pyrazolones are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and CNS-related effects. nih.gov

The significance of pyrazolones extends beyond their direct biological applications. Their unique structural and electronic properties make them highly valuable intermediates in organic synthesis. The presence of multiple nucleophilic and electrophilic sites allows for a diverse range of chemical transformations, making them ideal starting materials for the construction of more complex molecular architectures.

Diaminopyrazolones, such as the subject of this article, are a particularly reactive and versatile subclass of pyrazolones. The introduction of two amino groups further enhances the nucleophilicity of the pyrazole (B372694) ring, opening up a plethora of possibilities for the synthesis of fused heterocyclic systems. These fused rings are of great interest in materials science and medicinal chemistry. For instance, pyrazolo[3,4-b]pyridines, which can be synthesized from aminopyrazoles, are known to exhibit a broad range of biological activities, including antiviral, antibacterial, and antitumor properties. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidines, isosteres of the purine (B94841) scaffold found in DNA and RNA, are key components in many biologically active molecules. wikipedia.org

Historical Context of 4,5-Diaminopyrazolone Research as Versatile Synthons

The history of pyrazole chemistry dates back to 1883 when Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.org The first synthesis of pyrazole itself was reported by Hans von Pechmann in 1898. wikipedia.org Over the decades, the focus of pyrazolone chemistry has evolved from the initial exploration of their medicinal properties to their application as versatile building blocks in organic synthesis.

While early research focused on simpler pyrazolone structures, the synthetic potential of more complex derivatives like 4,5-diaminopyrazolones gradually came to light. The development of synthetic routes to these compounds was a crucial step in unlocking their utility as synthons. A key approach to synthesizing 4,5-diaminopyrazoles involves the nitrosation of 5-aminopyrazoles at the 4-position, followed by reduction of the resulting nitroso group. researchgate.net Another method involves the Curtius rearrangement of 5-amino-pyrazole-4-carbonyl azides. researchgate.net More recent methods have also been developed, such as the Lewis acid-promoted [3+1+1] cyclization of N-tosylhydrazones and isocyanides to yield N-protected 4,5-diaminopyrazoles. researchgate.net

The establishment of reliable synthetic pathways for 4,5-diaminopyrazolones paved the way for their extensive use in the construction of fused heterocyclic systems. Their ability to act as polyfunctional nucleophiles in cyclocondensation reactions with various bi-electrophiles has been a cornerstone of this research. nih.gov

Overview of Key Research Areas Pertaining to the Compound and its Chemical Transformations

The research pertaining to 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- and its derivatives is primarily centered on its utility as a synthon for the creation of fused heterocyclic compounds. The presence of the vicinal amino groups at positions 4 and 5, in conjunction with the reactive sites within the pyrazolone ring, makes it a powerful tool for synthetic chemists.

A major area of investigation is the cyclocondensation reactions of 4,5-diaminopyrazolones with 1,3-dielectrophilic species. These reactions provide a direct route to a variety of fused pyrazole systems. For example, the reaction with β-diketones or their synthetic equivalents leads to the formation of the medicinally important pyrazolo[3,4-b]pyridine scaffold. nih.govnih.gov The reaction conditions, including the choice of solvent and catalyst, can often be tuned to control the regioselectivity of the cyclization, leading to a specific isomer of the fused product. nih.gov

Another significant research avenue is the synthesis of pyrazolo[3,4-d]pyrimidines . Given the structural similarity of this fused system to purines, there is considerable interest in developing new derivatives for biological screening. 4,5-Diaminopyrazolones serve as excellent precursors in these syntheses, often reacting with one-carbon synthons or other suitable reagents to form the pyrimidine (B1678525) ring. wikipedia.orgnih.gov

Furthermore, the reactivity of the amino groups allows for their derivatization to introduce various functional groups, which can then participate in subsequent chemical transformations. This opens up possibilities for creating a diverse library of compounds based on the 4,5-diaminopyrazolone core.

Below is an interactive table summarizing some of the key fused heterocyclic systems synthesized from aminopyrazole precursors, highlighting the versatility of these building blocks.

| Fused Heterocyclic System | Precursor Type | Key Reagents/Conditions | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | α,β-Unsaturated ketones, ZrCl₄ | mdpi.com |

| Halogenated Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Alkynyl aldehydes, Silver/Iodine/NBS | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Ortho-amino esters of pyrazole | Aliphatic/aromatic nitriles, Microwave irradiation | nih.gov |

| Pyrazolo[4,3-c]pyrazoles | 3,6-Dinitropyrazolo[4,3-c]pyrazole | N-amination | |

| Pyrazolo[3,4-b]pyrazines | 4,5-Diaminopyrazoles | Glyoxal (B1671930) | researchgate.net |

The ongoing research in this field continues to explore new synthetic methodologies and applications for 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- and its analogs, underscoring their enduring importance in the landscape of heterocyclic chemistry.

Properties

CAS No. |

45514-28-1 |

|---|---|

Molecular Formula |

C3H6N4O |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

3,4-diamino-1,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h1H,4H2,(H2,5,6)(H,7,8) |

InChI Key |

PZQUSVQXQJZMJH-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=NNC1=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3h Pyrazol 3 One, 4,5 Diamino 2,4 Dihydro and Its Derivatives

Strategies for the Construction of the 4,5-Diaminopyrazolone Core

The fundamental approach to building the 4,5-diaminopyrazolone scaffold involves the formation of the pyrazole (B372694) ring through cyclization, followed by the introduction of the necessary amino functional groups.

Condensation Reactions of Hydrazines with Activated Nitriles (e.g., Malononitrile (B47326) Derivatives)

The reaction between hydrazine (B178648) derivatives and α,β-unsaturated nitriles that contain a leaving group at the β-position is a common method for synthesizing 5-aminopyrazoles. mdpi.com The amino group at the C5 position is derived directly from the nitrile group of the starting material. mdpi.com For instance, the cyclocondensation of 2-cyanoacetohydrazide (B512044) with salicylaldehyde (B1680747) and a malononitrile dimer in a one-pot reaction yields a complex pyrazole derivative, demonstrating the utility of activated nitriles in forming the pyrazole core. mdpi.com

Similarly, N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides react with hydrazine hydrate (B1144303) to produce 5-aminopyrazoles substituted at the C3 and C4 positions. mdpi.com These intermediates are valuable for further functionalization. A one-pot transformation involving salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol (B145695)/pyridine (B92270) mixture is an effective method for producing a 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, highlighting a pathway to complex diaminopyrazolone structures. mdpi.com

Multistep Syntheses from Substituted Pyrazoles (e.g., Halogenation, Nitration, Reduction Pathways)

A prevalent strategy for synthesizing 4,5-diaminopyrazoles involves the functionalization of a pre-existing pyrazole ring. This typically involves electrophilic substitution reactions like nitration, followed by reduction.

One established process begins with a 5-amino-1-(substituted)pyrazole. google.com This starting material undergoes coupling with an aromatic diazonium compound to form an intermediate azo compound. Subsequent catalytic hydrogenation of this azo intermediate cleaves the azo bond and reduces the nitro group (if present), yielding the desired 4,5-diamino-1-(substituted)pyrazole. google.com The hydrogenation is typically carried out using noble metal catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.com

An alternative route involves the direct nitration of a pyrazole ring, followed by reduction. For example, 3,5-dibromo-1-(2'-hydroxyethyl)pyrazole can be nitrated to form 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole. google.com This intermediate can then undergo nucleophilic substitution to replace a bromo group with an amine, followed by catalytic hydrogenation to reduce the nitro group at the C4 position to an amino group. This sequence of halogenation, nitration, and reduction provides a versatile pathway to various 4,5-diaminopyrazole derivatives. google.com The reduction of a 4-nitro group is a key step, often achieved with high efficiency using hydrogen gas and a palladium catalyst. google.com

| Starting Material | Key Steps | Product | Typical Catalyst/Reagents | Reference |

|---|---|---|---|---|

| 5-amino-1-(substituted)pyrazole | 1. Azo Coupling 2. Catalytic Hydrogenation | 4,5-diamino-1-(substituted)pyrazole | Aromatic diazonium salt, H₂, Pd/C | google.com |

| 3,5-dibromo-1-(2'-hydroxyethyl)pyrazole | 1. Nitration 2. Amination 3. Catalytic Hydrogenation | 4-amino-5-amino-1-(2'-hydroxyethyl)pyrazole derivative | HNO₃/H₂SO₄, Ethanolamine, H₂, Pd/C | google.com |

| 5-amino-1-methylpyrazole | 1. Nitrosation 2. Reduction | 4,5-diamino-1-methylpyrazole | Isoamyl nitrite (B80452), Zinc(II) chloride | google.com |

Modern Catalytic Approaches in Pyrazolone (B3327878) Synthesis

Catalysis offers powerful tools for the synthesis of pyrazolones, enabling reactions with high efficiency, selectivity, and stereocontrol that are often difficult to achieve with classical methods.

Organocatalytic Asymmetric Syntheses of Enantioenriched 4-Aminopyrazolone Derivatives

Organocatalysis has emerged as a crucial strategy for the asymmetric synthesis of chiral molecules. In the context of pyrazolones, organocatalytic Mannich reactions are particularly effective for creating enantioenriched 4-aminopyrazolone derivatives. A notable example involves the reaction of N-Boc ketimines, derived from pyrazolin-5-ones, with pyrazolones as nucleophiles. nih.govacs.org

This reaction, catalyzed by a bifunctional squaramide organocatalyst at a very low loading (1 mol%), produces amino-bis-pyrazolone products in excellent yields and with high stereoselectivities. nih.govjyu.fi The method is capable of generating one or two tetrasubstituted stereocenters, depending on the substitution pattern of the pyrazolone nucleophile. nih.gov This approach has been successfully extended to a one-pot protocol that combines the asymmetric Mannich reaction with a subsequent base-mediated halogenation, further increasing the molecular complexity of the final products. nih.govacs.org

| Reaction Type | Catalyst | Reactants | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Mannich Reaction | Bifunctional Squaramide (1 mol%) | N-Boc ketimines and Pyrazolones | Excellent yields and stereoselectivities for amino-bis-pyrazolones | nih.govjyu.fi |

| Asymmetric Mannich/Halogenation | Bifunctional Squaramide | N-Boc ketimines and Pyrazolones | One-pot generation of halogenated amino-bis-pyrazolones with two stereocenters | nih.govacs.org |

Metal-Catalyzed Coupling and Cycloaddition Reactions (e.g., Pd(0)-catalyzed, Cu-catalyzed)

Transition metal catalysis provides efficient routes for both the construction and functionalization of the pyrazole ring. Palladium and copper catalysts are widely used in these transformations.

Palladium-catalyzed cross-coupling reactions are highly effective for forming C-N bonds to create N-arylpyrazoles. A general protocol utilizes a palladium catalyst with tBuBrettPhos as a ligand to couple a wide range of aryl triflates, including sterically hindered ones, with pyrazole derivatives in high yields. acs.org This method is valuable for accessing diverse N-arylpyrazole structures, which can be further functionalized. acs.org

Copper-catalyzed reactions are also prominent. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Another approach involves the Cu/Fe catalyzed coupling between phenylacetylene (B144264) and an oxime, which forms a β-aminoenone intermediate that can be cyclized with hydrazine to yield 3,5-disubstituted pyrazoles. nih.gov Furthermore, multicomponent syntheses involving metal catalysts, such as the titanium-mediated [2+2+1] cycloaddition of alkynes and nitriles, can lead to the formation of multisubstituted pyrazoles through an oxidation-induced N-N bond reductive elimination. nih.govrsc.org

Green Chemistry Principles in the Synthesis of 4,5-Diaminopyrazolones (e.g., One-Pot, Solvent-Free, Multicomponent, Microwave-Assisted)

Adherence to green chemistry principles is increasingly important in chemical synthesis to reduce waste, energy consumption, and the use of hazardous substances. researchgate.netnih.gov These principles are actively being applied to the synthesis of pyrazolone derivatives.

One-Pot and Multicomponent Reactions: These strategies improve efficiency and atom economy by combining multiple reaction steps in a single vessel without isolating intermediates. researchgate.net A four-component reaction of aldehydes, ethyl acetoacetate (B1235776), malononitrile, and hydrazine hydrate can produce dihydropyrano[2,3-c]pyrazoles. nih.gov An effective one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been developed from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by treatment in a superbasic medium. nih.gov Similarly, a one-pot, catalyst-free multicomponent reaction of 2,5-dihydrazino-1,3,4-thiadiazole, malononitrile, an aldehyde, and ethyl acetoacetate yields complex pyranopyrazole derivatives.

Solvent-Free Synthesis: Eliminating organic solvents reduces environmental impact and simplifies product purification. A four-component synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions at room temperature using a novel nano-eggshell/Ti(IV) catalyst. nih.gov This method offers high yields, short reaction times, and catalyst reusability. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govmdpi.comdergipark.org.tr The synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines is efficiently achieved using microwave irradiation (100 W, 75 °C) for just 30 minutes. mdpi.com This technique has also been applied to the cyclization of chalcone (B49325) analogs with hydrazine hydrate to produce pyrazole derivatives, demonstrating its broad utility in heterocyclic synthesis. nih.govresearchgate.netmdpi.com

| Green Chemistry Approach | Reaction Example | Key Advantages | Reference |

|---|---|---|---|

| One-Pot / Multicomponent | Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate | High atom economy, reduced waste, simplified procedure | nih.gov |

| Solvent-Free | Synthesis of dihydropyrano[2,3-c]pyrazoles using a natural catalyst | Eliminates toxic solvents, easy work-up, reusable catalyst | nih.gov |

| Microwave-Assisted | Synthesis of dihydro-pyrazoles from dibenzalacetones and hydrazines | Drastically reduced reaction times (hours to minutes), often higher yields | mdpi.com |

| One-Pot / Solvent-Free | Reaction of 5-aminopyrazoles with azlactones | Combines benefits of multiple green principles, high efficiency | nih.gov |

Reactivity Profiles and Diverse Derivatization Strategies of 3h Pyrazol 3 One, 4,5 Diamino 2,4 Dihydro

Reactions Involving the Amine Functionalities at Positions 4 and 5

The vicinal diamine motif on the pyrazole (B372694) core is the primary site for many derivatization strategies. The nucleophilicity of these amino groups allows them to readily react with a variety of electrophiles.

The amino groups at the C4 and C5 positions can be readily acylated or sulfonated by reacting with corresponding acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.

Acylation is a common transformation used to introduce acyl groups onto the amine functionalities. For instance, the reaction with acyl chlorides or anhydrides in an appropriate solvent can lead to mono- or di-acylated products. The use of acidic media, such as trifluoroacetic acid or methanesulfonic acid, can facilitate chemoselective O-acylation if hydroxyl groups are present, by protonating the more basic amine functionalities and thus preventing their reaction. nih.gov In the absence of such directing groups, N-acylation is expected. The reaction of related 3,5-diaminopyrazoles with acetic anhydride (B1165640) has been shown to produce a mixture of acetylated products. The specific reaction conditions, such as temperature and stoichiometry of the acylating agent, can be adjusted to control the degree of acylation.

Sulfonylation of the amino groups can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. A general method for the sulfonation of a pyrazole ring at the C4 position involves treatment with chlorosulfonic acid followed by thionyl chloride. nih.gov This introduces a sulfonyl chloride group onto the ring, which can then be reacted with various amines to form sulfonamides. nih.gov A similar strategy could be applied where the amino groups of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one act as the nucleophiles reacting with a separate sulfonyl chloride.

Table 1: Examples of Acylation and Sulfonation Reagents

| Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride | Acetamide |

| Carboxylic Anhydride | Acetic Anhydride | Acetamide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

The nucleophilic amine groups are also susceptible to alkylation and arylation. N-alkylation can be performed using alkyl halides. In related pyrazole systems, alkylation using reagents like dimethyl sulfate (B86663) has been documented, leading to N-methylated products. google.com For 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one, alkylation could potentially occur at one or both amine nitrogens, as well as the nitrogen atoms of the pyrazole ring, depending on the reaction conditions and the tautomeric form present.

N-arylation of pyrazoles is a well-established process, often catalyzed by transition metals like copper or palladium. organic-chemistry.orgnih.govorganic-chemistry.org A common method involves the use of a copper(I) iodide (CuI) catalyst in conjunction with a diamine ligand. nih.govorganic-chemistry.org This system facilitates the coupling of the pyrazole's N-H bond with an aryl halide (iodide or bromide). nih.govorganic-chemistry.org This methodology has been shown to be tolerant of a wide variety of functional groups on both the pyrazole and the aryl halide. nih.gov While these reactions often target the pyrazole ring nitrogens, chemoselective C-arylation at the C4 position of 5-aminopyrazoles has also been achieved through oxidative coupling with catechols, highlighting the nuanced reactivity of the amino-substituted pyrazole scaffold. researchgate.net

Table 2: Common Catalytic Systems for N-Arylation

| Catalyst | Ligand | Base | Solvent | Typical Substrate |

|---|---|---|---|---|

| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ or K₂CO₃ | Dioxane or Toluene | Aryl Iodide/Bromide |

| Cu₂O | None | None | Methanol | Arylboronic Acid |

The primary amino groups at positions 4 and 5 can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. unsri.ac.id Given the presence of two amino groups, reactions with dicarbonyl compounds or a controlled stoichiometry of monocarbonyl compounds can lead to the formation of more complex heterocyclic structures.

The synthesis of Schiff bases from diamines and aldehydes is a fundamental transformation in organic chemistry. For example, new Schiff base derivatives have been successfully synthesized through the condensation of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with various substituted benzaldehydes in high yields. mdpi.com The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. researchgate.net The formation of the imine product is characterized by the appearance of a C=N stretching band in the IR spectrum. unsri.ac.id The stability of the resulting Schiff base can be influenced by factors such as pH. unsri.ac.id This reactivity allows for the facile introduction of a wide range of substituents onto the pyrazole core, making it a key strategy for generating molecular diversity.

Table 3: Examples of Carbonyl Compounds for Condensation

| Carbonyl Compound | Class | Potential Product |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | N-Benzylidene-amine (Schiff Base) |

| Acetone | Ketone | N-Isopropylidene-amine (Schiff Base) |

| 4-Dimethylaminocinnamaldehyde | Unsaturated Aldehyde | Conjugated Schiff Base |

The primary aromatic-like amino groups of the diaminopyrazole can be converted to diazonium salts through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). slideshare.netyoutube.comyoutube.com The resulting diazonium salt is a highly reactive intermediate.

These diazonium salts are weak electrophiles and can subsequently undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines. slideshare.netyoutube.com This electrophilic aromatic substitution reaction forms a new molecule containing an azo linkage (-N=N-). youtube.com In the context of pyrazoles, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has been shown to couple with diazonium salts to yield colored azo-dye products. researchgate.net Conversely, the amino group on the diaminopyrazole itself can be diazotized and then coupled with an active methylene (B1212753) compound or an electron-rich aromatic ring to synthesize a variety of azo derivatives. researchgate.net

Transformations of the Dihydro-Pyrazol-3-one Ring System

Beyond the reactivity of the amine substituents, the pyrazole ring itself is an active participant in chemical transformations. As a π-excessive heterocycle, it is generally susceptible to electrophilic attack.

The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The electron-donating character of the amino groups at C4 and C5 would be expected to activate the ring towards electrophiles. However, if the C4 position is substituted, as in the parent compound, electrophilic attack would be directed to other available positions on the ring, though this is less common. In pyrazole systems where the C4 position is unsubstituted, it is the most common site for electrophilic attack.

Halogenation, such as bromination or chlorination, is a typical electrophilic substitution reaction. For related pyrazolone (B3327878) structures, such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, bromination has been shown to occur, yielding products like 4-bromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This indicates that the C4 position is susceptible to halogenation. The synthesis of 4-bromo-substituted pyrazole-3-carboxylic acids has also been achieved via electrosynthesis using NaBr. researchgate.net These examples suggest that 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one, if it exists in a tautomeric form with an available proton at C4, could undergo similar halogenation reactions at that position.

Table 4: Common Reagents for Electrophilic Halogenation

| Halogenation Type | Reagent | Catalyst/Conditions |

|---|---|---|

| Bromination | Bromine (Br₂) | Acetic Acid or other solvent |

| Bromination | N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst |

| Chlorination | Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃) |

Nucleophilic Substitution Reactions

The nucleophilic character of 4,5-diaminopyrazol-3-one is primarily expressed through its two amino groups. These groups can readily react with a variety of electrophiles. For instance, studies on the related 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have shown that the 4-amino group can react with isocyanates and isothiocyanates to yield the corresponding pyrazolylurea and thiourea (B124793) derivatives. mdpi.comrsc.org Similarly, acetylation of the amino groups in 3,5-diamino-1H-pyrazole derivatives has been demonstrated using reagents like acetic anhydride.

While direct nucleophilic substitution on the pyrazole ring of the parent 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one is not extensively documented, studies on analogous systems suggest that such reactions are feasible, particularly when a suitable leaving group is present on the ring. For example, the 5-chloro atom of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde can be readily displaced by cyclic secondary amines such as pyrrolidine (B122466) and morpholine. nih.gov This indicates that halo-derivatives of 4,5-diaminopyrazol-3-one could serve as precursors for further functionalization via nucleophilic substitution at the carbon skeleton of the pyrazole ring.

Table 1: Examples of Nucleophilic Reactions on Aminopyrazole Derivatives

| Pyrazole Derivative | Reagent | Product Type | Reference |

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Isocyanates/Isothiocyanates | Pyrazolylurea/Thiourea | mdpi.comrsc.org |

| 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | Pyrrolidine/Morpholine | 5-tert-Amino derivative | nih.gov |

Oxidation and Reduction Pathways of the Ring and Substituents

The oxidation and reduction behavior of 4,5-diaminopyrazol-3-one is complex due to the presence of multiple redox-active sites, including the hydrazine (B178648) moiety within the ring and the exocyclic amino groups.

The hydrazine functional group is known to undergo oxidation. rsc.org In the context of the pyrazole ring, this could potentially lead to the formation of a more unsaturated pyrazole system or ring-opened products, although specific studies on the parent 4,5-diaminopyrazol-3-one are scarce.

Regarding reduction, the pyrazole ring itself is generally aromatic and thus relatively resistant to reduction under mild conditions. However, the azo group in derivatives like 4-arylazo-3,5-diaminopyrazoles can be reduced. The specific reduction pathways for the parent pyrazolone ring and its amino substituents are not well-documented in the reviewed literature.

Reactivity as a Binucleophile or Polyfunctional Synthon

The presence of two proximate amino groups, in addition to the nucleophilic nitrogen atoms within the pyrazole ring, makes 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one an excellent binucleophilic synthon. This property is extensively utilized in the synthesis of fused heterocyclic systems.

Reactions with Dielectrophiles

As a 1,2-diamine equivalent, the 4,5-diamino functionality can react with various 1,2- and 1,3-dielectrophiles to form new heterocyclic rings fused to the pyrazole core. For example, condensation with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of seven-membered rings like diazepines. The reaction with dielectrophiles such as dihalides or their equivalents can also be envisaged to construct fused ring systems. The specific outcomes of these reactions, including regioselectivity, would be highly dependent on the nature of the dielectrophile and the reaction conditions.

Annulation Reactions for Fused Heterocycles

Annulation reactions using aminopyrazole derivatives are a cornerstone of their synthetic utility, providing access to a wide variety of fused heterocycles with significant biological and pharmacological potential. mdpi.com The 4,5-diamino arrangement is particularly suited for building fused pyrimidine (B1678525), pyridine (B92270), and diazepine (B8756704) rings.

For instance, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds are known to produce fused pyrazolo[3,4-b]pyridine derivatives. frontiersin.org The reaction of aminopyrazoles with hydrazine can lead to the formation of pyrazolo-fused pyrazoles or other nitrogen-containing heterocycles. rsc.orgresearch-nexus.net

Furthermore, the reaction of pyrazole derivatives with reagents like ethyl ethoxymethylenecyanoacetate can lead to the construction of fused pyridone rings. The versatility of aminopyrazoles in annulation reactions is highlighted by the synthesis of complex systems like pyrazolinoquinolizines and pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines from appropriately substituted pyrazole precursors. mdpi.comnih.gov These reactions often proceed through initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration or elimination step.

Table 2: Examples of Annulation Reactions Leading to Fused Heterocycles

| Pyrazole Precursor Type | Reagent(s) | Fused Ring System Formed | Reference |

| 5-Aminopyrazole | Aldehyde, 4-hydroxycoumarin | Pyrazolo[3,4-b]pyridine | frontiersin.org |

| 4-(Chromenylmethylene)pyrazolidinedione | Hydrazine | Pyrazole | research-nexus.net |

| 6-Amino-pyranopyrazole | Hydrazine hydrate (B1144303) | Pyrazolopyranopyrimidine | mdpi.com |

| 5-tert-Amino-pyrazole-4-carboxaldehyde | Malononitrile (B47326), ZnCl2 | Quinolizine | nih.gov |

Applications of 3h Pyrazol 3 One, 4,5 Diamino 2,4 Dihydro As a Key Building Block in Heterocyclic Chemistry

Synthesis of Fused Pyrazole (B372694) Systems

The presence of multiple nucleophilic centers in 4,5-diamino-2,4-dihydropyrazol-3-one allows for its facile reaction with various electrophilic reagents, leading to the formation of fused pyrimidine (B1678525) and imidazole (B134444) rings.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry, primarily achieved through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net The reaction involves the nucleophilic attack of the endocyclic nitrogen and the exocyclic amino group of the aminopyrazole onto the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the fused pyrimidine ring.

While specific literature detailing the use of 4,5-diamino-2,4-dihydropyrazol-3-one is not abundant, its core structure as a substituted 5-aminopyrazole makes it an ideal candidate for this transformation. The general mechanism involves an initial condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of a β-dicarbonyl compound (e.g., acetylacetone (B45752) or ethyl acetoacetate), followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine core. researchgate.net The additional amino group at the C4 position of the pyrazole ring would result in an amino-substituted pyrazolo[1,5-a]pyrimidine, offering a site for further functionalization. The reaction is typically catalyzed by acids such as sulfuric acid or conducted in solvents like acetic acid or pyridine (B92270). researchgate.netresearchgate.net

Table 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

| Pyrazole Reactant | Dicarbonyl Reagent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Substituted 5-Aminopyrazole | 1,3-Diketone or β-Ketoester | H₂SO₄ / Acetic Acid | Substituted Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 5-Amino-1H-pyrazole | Enaminone | Pyridine | Pyrazolo[1,5-a]pyrimidine Derivative | researchgate.net |

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of purine (B94841) and is of significant interest in medicinal chemistry. rsc.orgrsc.org The synthesis of this ring system often starts from a pre-functionalized pyrazole, typically a 5-aminopyrazole-4-carboxamide or a related derivative. The vicinal amino and carbonyl-equivalent groups are then cyclized with a one-carbon synthon, such as formamide (B127407) or formic acid, to construct the fused pyrimidine ring.

The structure of 4,5-diamino-2,4-dihydropyrazol-3-one is exceptionally well-suited for this synthesis. The two adjacent amino groups at positions 4 and 5 can react with a suitable dicarbonyl compound or a reagent with two electrophilic centers to form the pyrimidine ring. For instance, cyclization of an ortho-amino ester of a pyrazole with various nitriles under microwave irradiation has been shown to produce pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in high yields. nih.gov This suggests that 4,5-diamino-2,4-dihydropyrazol-3-one could similarly be cyclized to form amino-substituted pyrazolo[3,4-d]pyrimidines, which are valuable precursors for more complex molecules. journalijar.comnih.gov

Table 2: Representative Syntheses of Pyrazolo[3,4-d]pyrimidines

| Pyrazole Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ortho-amino ester of pyrazole | Aliphatic/Aromatic Nitriles | Microwave, K₂CO₃ | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Alkylating Agents | Phase Transfer Catalysis | N-substituted Pyrazolo[3,4-d]pyrimidines | nih.gov |

Imidazopyrazoles and Related Fused Pyrazolone (B3327878) Scaffolds

The 4,5-diamino arrangement on the pyrazole ring is a classic precursor for the formation of a fused imidazole ring, leading to imidazo[4,5-c]pyrazole (B1259334) derivatives. This transformation is typically achieved by reacting the diamino-substituted pyrazole with a one-carbon electrophile, such as formic acid, formamidine, or orthoesters, which provides the final carbon atom of the imidazole ring.

Alternatively, reaction with 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) would lead to the formation of a pyrazine (B50134) ring fused to the pyrazole, yielding a pyrazolo[4,5-b]pyrazine. The cyclocondensation of diamines with glyoxal is a known method for forming imidazolidine (B613845) rings. researchgate.net While specific examples starting from 4,5-diamino-2,4-dihydropyrazol-3-one are not detailed in the provided literature, the fundamental reactivity of vicinal diamines strongly supports its utility in synthesizing these fused systems. Such reactions expand the structural diversity accessible from this pyrazolone building block, opening avenues to novel heterocyclic scaffolds. journalijar.com

Construction of Complex Polycyclic Heterocycles

The reactivity of 4,5-diamino-2,4-dihydropyrazol-3-one extends to multicomponent reactions, enabling the efficient, one-pot synthesis of complex polycyclic systems that incorporate both pyrazole and other heterocyclic moieties like chromene and pyran.

Chromeno[2,3-b]pyridine Systems Incorporating Pyrazolone Moieties

A significant application of pyrazolone derivatives is in the synthesis of complex chromeno-pyridine fused systems. Direct and unambiguous evidence demonstrates the utility of a pyrazolone precursor in forming such molecules. A one-pot, three-component reaction between salicylaldehyde (B1680747), malononitrile (B47326) dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and 2-cyanoacetohydrazide (B512044) leads to the formation of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. mdpi.com

In this reaction, the 2-cyanoacetohydrazide serves as the in situ precursor for the 4,5-diamino-pyrazolone ring. The reaction proceeds through an initial Knoevenagel condensation of salicylaldehyde with the malononitrile dimer, which then undergoes a series of cyclization and rearrangement steps involving the hydrazide to construct the final, complex polyheterocyclic product. mdpi.com This efficient one-pot method highlights the power of using simple starting materials to build intricate molecular architectures centered around the pyrazolone core. researchgate.net

Table 3: One-Pot Synthesis of a Chromeno[2,3-b]pyridine-Pyrazolone Adduct

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | 2-Cyanoacetohydrazide | Ethanol (B145695)/Pyridine | 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | mdpi.com |

Pyrano[2,3-c]pyrazoles and Related Oxygen-Containing Fused Systems

Pyrano[2,3-c]pyrazoles are a class of heterocyclic compounds readily accessible through multicomponent reactions. researchgate.net The most common and efficient route is a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine (B178648) derivative. nih.gov This reaction proceeds through the in situ formation of a pyrazolone from the hydrazine and β-ketoester.

Given that 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- is a pre-formed pyrazolone, it can directly participate in a three-component reaction with an aldehyde and malononitrile to yield the corresponding 6-amino-pyrano[2,3-c]pyrazole-5-carbonitrile derivative. The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone's active methylene (B1212753) group to the resulting ylidene. Subsequent intramolecular cyclization and tautomerization afford the final pyrano[2,3-c]pyrazole product. frontiersin.org The use of the diamino pyrazolone would result in a final product bearing additional amino groups, enhancing its potential for further chemical modification. This reaction is often promoted by a variety of catalysts, including basic catalysts or even nanomaterials, and can be performed under green conditions, such as in water or ethanol. nih.govjsynthchem.com

Table 4: General Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

| Pyrazolone Component | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pyrazol-5-one (formed in situ) | Aromatic Aldehydes | Malononitrile | KOtBu / Microwave | 4H-Pyrano[2,3-c]pyrazoles | nih.gov |

| Pyrazol-5-one (formed in situ) | Aromatic Aldehydes | Malononitrile | Co₃O₄ Nanoparticles / Water:Ethanol | Dihydropyrano[2,3-c]pyrazoles | frontiersin.org |

| Pyrazol-5-one | Aldehydes | Malononitrile | Water / Reflux | 6-Amino-dihydropyrano[2,3-c]pyrazole-carbonitriles | researchgate.net |

Table of Compound Names

| Abbreviation/Name in Text | Full Chemical Name |

|---|---|

| 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- | 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one |

| Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |

| Imidazopyrazole | Imidazo[4,5-c]pyrazole |

| Chromeno[2,3-b]pyridine | Chromeno[2,3-b]pyridine |

| Pyrano[2,3-c]pyrazole | Pyrano[2,3-c]pyrazole |

| Acetylacetone | Pentane-2,4-dione |

| Ethyl acetoacetate (B1235776) | Ethyl 3-oxobutanoate |

| Malononitrile | Propanedinitrile |

| 2-Cyanoacetohydrazide | 2-Cyanoacetohydrazide |

| Salicylaldehyde | 2-Hydroxybenzaldehyde |

| 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile |

| 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |

Incorporation into Triazole-Containing Architectures

The 1,2-diamine functionality of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one is a classic structural alert for the synthesis of fused 1,2,3-triazole rings. This transformation is typically achieved through diazotization of one of the amino groups, which then cyclizes onto the adjacent amino group. This strategy allows for the creation of compact, nitrogen-rich bicyclic systems.

The synthesis of pyrazolo[4,5-d] beilstein-journals.orgmdpi.comnih.govtriazol-one cores can be envisioned from 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one through a multi-step, one-pot sequence. The process would involve the initial conversion of one of the amino groups into a carbamate (B1207046) or urea (B33335) derivative, followed by the diazotization of the second amino group with a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt would then undergo intramolecular cyclization onto the derivatized amino group to furnish the fused triazolone ring system. This approach provides a direct route to novel pyrazole-triazolone hybrids, which are of interest for their potential pharmacological activities.

A general synthetic pathway involves reacting the diamino pyrazolone with an isocyanate (R-N=C=O) or a chloroformate to install a precursor group on one of the nitrogen atoms. Subsequent treatment with nitrous acid generates the diazonium intermediate that cyclizes to form the target hybrid structure.

Table 1: Representative Synthesis of Pyrazole-Triazolone Hybrids

| Entry | Reagent 1 | Reagent 2 | Product Structure | Theoretical Yield (%) |

| 1 | Phenylisocyanate | NaNO₂ / HCl | 85 | |

| 2 | Ethyl Chloroformate | NaNO₂ / HCl | 80 | |

| 3 | Trichloroacetyl Isocyanate | NaNO₂ / HCl | 78 |

This table presents a conceptual synthetic scheme for creating pyrazole-triazolone hybrids from 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one based on established chemical principles.

The construction of more complex molecular hybrids containing triazole, indole (B1671886), and pyrazolone moieties can be strategically designed using 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one as the central scaffold. A plausible synthetic route leverages modern click chemistry. In this approach, one of the amino groups of the starting pyrazolone is converted into an azide (B81097) group (–N₃) via diazotization followed by substitution with an azide salt.

Separately, an indole derivative bearing a terminal alkyne functionality is prepared. The pyrazolyl azide is then coupled with the alkyne-functionalized indole using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction forms a stable 1,2,3-triazole ring that links the pyrazolone and indole components. The remaining amino group on the pyrazolone core can be retained or further functionalized to modulate the molecule's properties. This synthetic strategy allows for the modular assembly of diverse triazole-incorporated indole-pyrazolone derivatives. nih.gov

Table 2: Proposed Synthesis of Triazole-Indole-Pyrazolone Derivatives via Click Chemistry

| Pyrazolyl Azide Precursor | Indole-Alkyne Partner | Catalyst | Resulting Hybrid Structure |

| Cu(I) | |||

| Cu(I) |

This table illustrates a conceptual framework for synthesizing complex hybrids by combining the diaminopyrazolone starting material with various indole derivatives through a triazole linkage.

Diverse Heterocyclic Ring Annulations (e.g., Pyrazolo[4,3-c]pyridine, Pyrazolo[3,4-b]pyridines)

The amino groups of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one serve as excellent nucleophiles for constructing fused pyridine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This leads to the formation of pyrazolopyridine isomers, which are prominent scaffolds in medicinal chemistry. rsc.org

The regiochemical outcome of the cyclization—whether it yields the [3,4-b] or [4,3-c] isomer—depends on the specific reaction partners and conditions, as well as which amino group of the pyrazole participates in the initial step of the ring formation. nih.gov

The synthesis of the pyrazolo[3,4-b]pyridine system from aminopyrazoles is a well-established transformation, often proceeding via the Friedländer annulation or related cyclocondensation reactions. nih.govnih.gov In the case of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one, the 5-amino group typically exhibits higher nucleophilicity and readily reacts with one of the electrophilic centers of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov The second amino group or the pyrazole ring nitrogen then completes the cyclization to form the fused pyridine ring.

Research has shown that 5-aminopyrazoles react with various α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ to yield substituted pyrazolo[3,4-b]pyridines. mdpi.com Similarly, condensation with alkynyl aldehydes provides a versatile route to this scaffold. nih.gov

Table 3: Examples of Pyrazolo[3,4-b]pyridine Synthesis from 5-Aminopyrazole Analogs

| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 5-Amino-1-phenyl-pyrazole | 1-(4-(N,N-dimethylamino)phenyl)but-2-en-1-one | ZrCl₄, 95 °C | 4-(4-(Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 28 | mdpi.com |

| 5-Amino-3-methyl-1-phenylpyrazole | 3-Phenylpropiolaldehyde | Ag₂CO₃, TFA, 90 °C | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole | 4-Arylidene-2-phenyloxazol-5(4H)-one | t-BuOK/DMSO, 120 °C | 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 75-81 | nih.gov |

The synthesis of the isomeric pyrazolo[4,3-c]pyridine scaffold generally requires a different arrangement of functional groups on the starting pyrazole, typically involving a 4-amino group adjacent to a 5-formyl or related electrophilic group. However, the versatile nature of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one allows for its potential use in synthesizing this system through strategic functional group manipulations.

One potential pathway involves the reaction of the diaminopyrazolone with a 1,3,5-triketone or a related poly-electrophilic species where cyclization is directed through the 4-amino group and the C5-position of the pyrazole ring. Another approach could involve a Dimroth rearrangement of an intermediate to achieve the necessary substitution pattern for the [4,3-c] annulation. While less direct than the synthesis of the [3,4-b] isomer, the reactivity of the diaminopyrazolone offers pathways for accessing this valuable heterocyclic core. researchgate.net

Mechanistic Insights into Reactions Involving 3h Pyrazol 3 One, 4,5 Diamino 2,4 Dihydro

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- are largely governed by the nucleophilicity of the amino groups and the electrophilicity of the pyrazolone (B3327878) ring, along with the potential for tautomerism. While specific studies on the transition states for this exact molecule are not extensively documented, mechanistic proposals for related aminopyrazole systems provide valuable insights.

One of the fundamental reaction pathways for the synthesis of the 5-aminopyrazole core involves the cyclization of a suitable precursor. For instance, the reaction of hydrazine (B178648) with an α-cyanocarbonyl compound or a derivative is a common route. In the synthesis of related 5-amino-2,4-dihydro-3H-pyrazol-3-ones, the Pinner reaction strategy has been employed. This involves the conversion of α-substituted ethyl cyanoacetates into carboxyimidate salts. These intermediates then react with hydrazine hydrate (B1144303). The proposed mechanism suggests an initial nucleophilic attack of hydrazine on the imidate carbon, followed by an intramolecular cyclization with the elimination of ethanol (B145695) to form the pyrazolone ring. nih.gov

A plausible reaction pathway for the formation of a 4,5-diaminopyrazol-3-one could involve the cyclization of a dicyano-containing precursor with hydrazine. The initial step would be the nucleophilic addition of one of the hydrazine nitrogens to a nitrile group, forming an amidine intermediate. A subsequent intramolecular cyclization via the attack of the second hydrazine nitrogen onto the second nitrile group would lead to the diaminopyrazole ring system.

Furthermore, the reactivity of the formed 4,5-diamino-3H-pyrazol-3-one is characterized by the nucleophilic character of its amino groups. These groups can readily participate in reactions with various electrophiles. For example, acylation reactions with acid chlorides or anhydrides would likely proceed through a nucleophilic addition-elimination mechanism at the amino groups. researchgate.net

In more complex transformations, such as the one-pot synthesis of 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the 5-aminopyrazole moiety acts as a nucleophile. mdpi.com The proposed mechanism for this multi-component reaction involves several steps, including Knoevenagel condensation and Pinner-type reactions, culminating in the formation of the complex heterocyclic system. mdpi.com In this context, the 4-amino group of a diaminopyrazole would be expected to exhibit significant nucleophilicity, potentially attacking an electrophilic center in a reaction partner.

The tautomerism of the 3H-Pyrazol-3-one ring is another critical factor influencing its reaction pathways. The 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one can exist in several tautomeric forms, including the pyrazol-5-one and pyrazol-3-ol forms. The predominant tautomer under specific reaction conditions will dictate the site of electrophilic or nucleophilic attack.

Table 1: Proposed Mechanistic Steps in the Synthesis of Substituted 5-Aminopyrazol-3-ones

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of hydrazine on an activated nitrile or ester group. | Tetrahedral intermediate |

| 2 | Intramolecular cyclization via attack of the second hydrazine nitrogen. | Cyclic intermediate |

| 3 | Elimination of a leaving group (e.g., alcohol, ammonia). | Formation of the pyrazole (B372694) ring |

This table is generated based on general mechanistic principles for pyrazole synthesis.

Kinetic Studies of Key Transformation Reactions

Detailed kinetic studies specifically for reactions of 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- are not widely available in the public domain. However, kinetic data from related pyrazolone systems can provide a basis for understanding the factors that would influence the reaction rates of this compound.

The rate of reactions involving the amino groups, such as acylation or alkylation, would be expected to follow second-order kinetics, being dependent on the concentration of both the pyrazolone and the electrophile. researchgate.net The reaction rate would be significantly influenced by the solvent polarity, with more polar solvents potentially stabilizing charged intermediates or transition states and thus accelerating the reaction. The presence of a base can also increase the rate of reactions involving the deprotonation of the pyrazolone ring or the amino groups, enhancing their nucleophilicity.

Factors that would likely affect the kinetics of reactions involving 4,5-diamino-3H-pyrazol-3-one include:

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation.

Catalyst: The use of acid or base catalysts can significantly alter the reaction kinetics by providing alternative, lower-energy reaction pathways.

Steric Hindrance: The steric bulk of substituents on the pyrazolone ring or the reacting electrophile can influence the rate of reaction by hindering the approach of the reactants.

Table 2: Factors Influencing Reaction Kinetics of Aminopyrazolones

| Factor | Influence on Reaction Rate | Rationale |

| Increased Temperature | Increase | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |

| Polar Solvents | Generally Increase | Can stabilize charged intermediates and transition states. |

| Presence of Base | Increase (for nucleophilic reactions) | Deprotonates the pyrazolone or amino groups, increasing their nucleophilicity. |

| Steric Hindrance | Decrease | Hinders the approach of reactants to the reaction center. |

This table outlines general principles of chemical kinetics as they would apply to the target compound.

Stereoselective Aspects of Derivatization (if applicable to chiral syntheses)

The potential for stereoselectivity in reactions involving 3H-Pyrazol-3-one, 4,5-diamino-2,4-dihydro- arises if a chiral center is introduced during its synthesis or derivatization. The pyrazolone ring itself is achiral. However, if a substituent introduced at the C4 position is attached via a stereocenter, or if a chiral auxiliary is used, stereoselective outcomes can be achieved.

For instance, if the 4-amino group were to react with a chiral electrophile, the formation of diastereomers would be possible. The facial selectivity of the attack on the pyrazolone ring or the approach of the electrophile to the amino group would be influenced by the steric and electronic properties of the existing substituents on both reactants.

While specific examples of stereoselective derivatization of 4,5-diamino-3H-pyrazol-3-one are not prominent in the literature, general principles of asymmetric synthesis would apply. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could be a viable strategy to induce enantioselectivity in reactions at the C4 position.

Furthermore, if the synthesis of the pyrazolone itself starts from a chiral precursor, the stereochemistry could be transferred to the final product. For example, the use of a chiral hydrazine derivative in the cyclization step could lead to the formation of a chiral pyrazolone.

The development of stereoselective syntheses involving this pyrazolone scaffold is an area with potential for future research, particularly for the creation of enantiomerically pure compounds for biological evaluation. The presence of multiple amino groups offers several handles for the introduction of chiral moieties, paving the way for the synthesis of a diverse range of chiral pyrazolone derivatives.

Computational and Theoretical Investigations of 3h Pyrazol 3 One, 4,5 Diamino 2,4 Dihydro Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of pyrazolone (B3327878) systems. earthlinepublishers.com These methods are frequently employed to understand the tautomerism, a key characteristic of pyrazolones, and to predict the relative stabilities of different isomeric forms. researchgate.net

For instance, theoretical studies on related aminopyrazole systems have utilized ab initio calculations to explore tautomeric preferences and the regiochemistry of reactions like alkylation and amination. clockss.org The choice of computational method and basis set is crucial for obtaining accurate results. Common combinations include the B3LYP functional with basis sets such as 6-311++G(d,p), which has been shown to provide reliable predictions for a range of molecular properties in similar heterocyclic systems. earthlinepublishers.com

Theoretical investigations on diazodinitrophenol (B1670408) isomers using DFT at the B3LYP/311++G(d,p) level have successfully determined the relative electronic stabilities of different isomers. earthlinepublishers.com Such approaches are directly applicable to the study of the various tautomers of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one. Furthermore, DFT calculations have been used to study the structural and electronic properties of fused pyrazole (B372694) derivatives, providing insights into their potential as anticancer agents. researchgate.net

A summary of commonly used quantum chemical methods for studying pyrazole derivatives is presented in Table 1.

| Computational Method | Basis Set | Application in Pyrazole Systems | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Studying tautomerism and relative stabilities of isomers. | earthlinepublishers.com |

| Ab Initio | STO-3G* | Investigating tautomeric preferences and reaction regiochemistry. | clockss.org |

| DFT (B3LYP) | 6-31G(d,p) | Analyzing interactions with biological molecules like amino acids. | researchgate.net |

Molecular Interaction Studies for Design of Chemical Processes

Understanding molecular interactions is fundamental for the design of efficient chemical syntheses and for predicting the behavior of compounds in biological systems. Computational methods are invaluable for studying these interactions. For example, molecular docking studies are widely used to investigate the binding of pyrazole derivatives to biological targets, which is crucial for drug design. nih.govresearchgate.net

In the context of chemical process design, understanding intermolecular interactions can aid in the development of supramolecular assemblies. Studies on pyrazoles have shown that hydrogen bonding plays a significant role in the formation of specific crystal structures. researchgate.net Theoretical calculations can quantify the strength of these interactions and predict the most stable arrangements.

The synthesis of complex molecules containing the 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one moiety, such as 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, involves a series of reactions including Knoevenagel condensation and cyclization steps. mdpi.com The efficiency of such one-pot syntheses is governed by the thermodynamics and kinetics of the involved transformations, which can be modeled using computational approaches. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR shifts)

Computational methods are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) shifts. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and can help to interpret experimental spectra.

The experimentally observed IR absorption bands for this complex pyrazolone derivative are summarized in Table 2.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| NH₂, NH | 3472, 3438, 3396, 3350, 3323, 3241, 3201 | mdpi.com |

| C≡N | 2202 | mdpi.com |

| C=O | 1637 | mdpi.com |

| C-C Aromatic | 1600, 1585, 1568 | mdpi.com |

The structural confirmation of this compound was also supported by 1H and 13C NMR spectroscopy, indicating the successful formation of the pyrazolone ring within the larger molecular framework. mdpi.com

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules in the solid state and their interactions in biological systems. mhmedical.com These interactions, although weaker than covalent bonds, collectively play a significant role in the stability and function of molecular systems. mhmedical.com

In the context of pyrazole derivatives, various types of non-covalent interactions have been identified and analyzed using both experimental and theoretical methods. These include hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netmdpi.com For instance, in the solid state, protonated pyrazoles can form helical chains through N-H···Cl hydrogen bonding and C-H···π interactions. researchgate.net

Theoretical studies, often in conjunction with X-ray diffraction data, can provide a detailed picture of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational tools used to visualize and quantify weak interactions. researchgate.net These methods have been applied to study interactions in various heterocyclic systems.

The study of non-covalent interactions in pyrazole-containing supramolecular frameworks has revealed that the stability of these assemblies can be tuned by changing the substituents on the pyrazole ring, which in turn affects the hydrogen-bonding patterns. researchgate.net

Advanced Spectroscopic and Diffraction Methods for Structural Elucidation of Novel Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR, 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one derivatives in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with multidimensional correlation experiments, a complete assignment of the molecular skeleton can be achieved. nih.govnih.gov

¹H NMR provides information on the proton environment. In derivatives of this pyrazolone (B3327878), the protons of the two amino groups (NH₂) at the C4 and C5 positions typically appear as broad singlets, with their chemical shifts being sensitive to the solvent, temperature, and electronic nature of adjacent substituents. For instance, in related amino-pyrazolone structures, NH₂ signals have been observed in the range of δ 5.71-6.02 ppm. nih.gov The NH proton of the pyrazolone ring also presents a characteristic signal, often at a downfield chemical shift (e.g., δ 10.5-11.5 ppm), due to its acidic nature and potential involvement in hydrogen bonding. nih.gov

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. nih.gov The carbonyl carbon (C=O) of the pyrazolone ring is particularly diagnostic, appearing at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The C4 and C5 carbons, bonded to the amino groups, also have characteristic chemical shifts that are influenced by the substitution pattern. Complete and unambiguous assignments for complex derivatives are routinely achieved using two-dimensional (2D) NMR techniques. core.ac.uk

¹⁵N NMR offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole (B372694) core and the amino substituents. This technique is highly effective for studying tautomerism and hydrogen bonding, as the chemical shifts of N1 and N2 in the pyrazole ring are distinct and sensitive to protonation state and intermolecular interactions. acs.org

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular structure. nih.gov HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These experiments allow for the definitive assignment of quaternary carbons and the connection of different molecular fragments, which is essential for characterizing novel and complex derivatives. nih.govnih.gov

Table 1: Representative NMR Data for Substituted Pyrazolone Derivatives This table provides typical chemical shift ranges based on data from various pyrazolone and pyrazole derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Ring NH | 10.5 - 14.0 | nih.govresearchgate.net |

| ¹H | Amino (NH₂) | 5.7 - 8.0 | nih.govnih.gov |

| ¹³C | Carbonyl (C=O) | 158 - 170 | nih.govresearchgate.net |

| ¹³C | Ring C-N | 130 - 155 | core.ac.ukresearchgate.net |

| ¹⁵N | Ring Nitrogens (N1, N2) | -140 to -220 (relative to CH₃NO₂) |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups present in derivatives of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one. The methods are complementary and allow for a detailed analysis of the molecular vibrational modes.

FTIR Spectroscopy is particularly useful for identifying polar functional groups. Key vibrational bands for these pyrazolone derivatives include:

N-H Stretching: The amino (NH₂) and ring (NH) groups give rise to strong, often broad, absorption bands in the 3100-3500 cm⁻¹ region. nih.gov The presence of two distinct amino groups may lead to multiple peaks in this area.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the pyrazolone ring is typically observed between 1650-1710 cm⁻¹. nih.govnih.gov Its exact position is sensitive to hydrogen bonding and ring substitution.

N-H Bending: The bending vibrations of the NH₂ groups usually appear in the 1580-1650 cm⁻¹ range.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring framework are found in the 1400-1600 cm⁻¹ region. mdpi.com

Raman Spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it ideal for studying the pyrazole ring itself. A strong Raman band is often observed for the symmetric ring breathing vibration. nih.gov In related heterocyclic systems like triazines, this vibration appears near 770 cm⁻¹. nih.gov

Combined analysis of FTIR and Raman spectra, often supported by theoretical calculations using Density Functional Theory (DFT), allows for a complete vibrational assignment of the normal modes, confirming the presence of key structural motifs. hud.ac.ukrdd.edu.iq

Table 2: Characteristic Vibrational Frequencies for Pyrazolone Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Stretching | N-H (Amine & Ring) | 3100 - 3500 | FTIR | nih.gov |

| Stretching | C=O (Carbonyl) | 1650 - 1710 | FTIR | nih.govnih.gov |

| Bending | N-H (Amine) | 1580 - 1650 | FTIR | mdpi.com |

| Stretching | C=N / C=C (Ring) | 1400 - 1600 | FTIR/Raman | mdpi.com |

| Ring Breathing | Pyrazole Ring | ~770 | Raman | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique that provides the exact molecular weight of a synthesized derivative, allowing for the determination of its elemental formula with high confidence. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places.

Beyond accurate mass, the fragmentation patterns observed in the mass spectrum offer structural clues. libretexts.org In the study of pyrazolone derivatives, electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. The molecular ion peak [M]⁺ is typically observed, and its fragmentation can involve:

Cleavage of the pyrazolone ring.

Loss of small neutral molecules such as CO, N₂, or HCN.

Fission of bonds adjacent to the amino groups or other substituents on the ring. researchgate.netresearchgate.net

For example, studies on related pyrazolone derivatives show a well-defined parent peak followed by successive fragmentation corresponding to the loss of substituents and cleavage of the heterocyclic core. nih.gov Analyzing these fragmentation patterns helps to confirm the identity and connectivity of substituents attached to the 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one scaffold. nih.govresearchgate.net

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Pyrazole Derivatives

| Process | Description | Significance | Reference |

|---|---|---|---|

| Molecular Ion ([M]⁺) | The intact molecule with one electron removed. Its accurate mass confirms the elemental formula. | Formula Confirmation | nih.govresearchgate.net |

| α-Cleavage | Cleavage of bonds adjacent to heteroatoms (e.g., C-N bonds). | Confirms substituent placement. | libretexts.org |

| Ring Cleavage | Breakdown of the pyrazole ring, often with loss of N₂ or HCN. | Characteristic of the pyrazole core structure. | researchgate.netresearchgate.net |

| Loss of Substituents | Loss of groups attached to the ring as neutral radicals or molecules. | Identifies the nature of substituents. | nih.gov |

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Determination

X-ray single-crystal diffraction stands as the ultimate method for the definitive determination of the three-dimensional structure of a compound in the solid state. elsevierpure.com This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation unequivocally. nih.gov

For derivatives of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one, this method is particularly powerful for:

Tautomer Identification: Pyrazolones can exist in several tautomeric forms. X-ray diffraction can unambiguously identify which tautomer is present in the crystalline state. acs.orgmdpi.com

Stereochemistry: It establishes the relative and absolute stereochemistry at any chiral centers.

Intermolecular Interactions: The analysis reveals the packing of molecules in the crystal lattice, elucidating intermolecular forces such as hydrogen bonds involving the NH, NH₂, and C=O groups, as well as π-π stacking interactions between pyrazole rings. mdpi.com The combination of two amino groups and a carbonyl group provides multiple sites for extensive hydrogen bonding networks.

The structural data obtained, including lattice parameters and space group, serves as a definitive reference for the synthesized derivative. researchgate.net

Table 4: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative Data for 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related pyrazole structure, is provided as a representative example.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₃FN₂O | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 10.704(2) | |

| b (Å) | 5.6320(11) | |

| c (Å) | 22.285(4) | |

| β (°) | 96.16(3) | nih.gov |

| Volume (ų) | 1335.2(4) | nih.gov |

Emerging Applications in Materials Science

Development of 4,5-Diaminopyrazolone-Based Energetic Materials

The synthesis of novel energetic materials is a major focus of modern chemistry, aiming for compounds that offer high performance combined with improved safety and thermal stability. chemistry-chemists.com Heterocyclic compounds are particularly promising candidates as they generally possess higher heats of formation, density, and a better oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com The pyrazole (B372694) framework is a key building block in this field, and derivatives of diaminopyrazolone are being explored for this purpose. nih.gov

Recent research has focused on synthesizing energetic salts using pyrazolone-based cations. For example, a cation derived from 3,5-diamino-4H-pyrazol-4-one oxime (DAPO), a close derivative of the target compound, was used to create a series of energetic salts with different anions. mdpi.com These salts—hydrochloride (DAPOC), perchlorate (B79767) (DAPOP), and picrate (B76445) (DAPOT)—were synthesized and characterized to evaluate their energetic properties. mdpi.com The study found that the planar structure of the cation, combined with extensive hydrogen bonding and π–π stacking interactions, resulted in materials with high density, good thermal stability, and acceptable detonation performance. mdpi.com DAPOP and DAPOT, in particular, were identified as high-energy salts, demonstrating that the diaminopyrazolone backbone is a viable platform for designing new energetic materials. mdpi.com

The performance characteristics of these DAPO-based energetic salts highlight their potential as alternatives to traditional explosives like TNT. mdpi.com

Table 1: Physicochemical and Detonation Properties of DAPO-Based Energetic Salts

| Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) |

|---|---|---|---|---|

| DAPOC | 1.69 | 225.1 | - | - |

| DAPOP | 1.88 | 275.6 | 8.61 | 32.5 |

| DAPOT | 1.82 | 239.1 | 8.01 | 27.2 |

Data sourced from a study on 3,5-diamino-4H-pyrazol-4-one oxime (DAPO) based salts. mdpi.com

Precursors for Polymer and Advanced Functional Materials

The molecular structure of 4,5-diamino-2,4-dihydro-3H-pyrazol-3-one makes it a highly suitable precursor for the synthesis of polymers and other advanced functional materials. The two primary amino groups (-NH₂) at the C4 and C5 positions provide reactive sites for polymerization reactions. Specifically, these amino groups can react with difunctional compounds, such as dicarboxylic acids or diacyl chlorides, in step-growth polymerization processes to form novel polyamides.

These resulting polymers would incorporate the nitrogen-rich pyrazolone (B3327878) ring into their backbone, potentially imparting desirable properties such as high thermal stability, specific optical behavior, and chelating capabilities for metal ions. The field of advanced functional materials seeks to create materials with precisely tailored physical and chemical properties for specific applications, including electronics, filtration, and catalysis. wiley.comwiley-vch.deindexcopernicus.com The versatility of the diaminopyrazolone structure, with its combination of amine, ketone, and heterocyclic functionalities, offers a rich platform for chemical modification, making it an attractive monomer for creating such specialized polymers.

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) Utilizing Diaminopyrazolone Ligands

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. researchgate.netmdpi.com The choice of the organic ligand is critical as it dictates the resulting structure and properties of the framework. mdpi.com Pyrazole-based molecules are frequently used as ligands in the design of MOFs due to the ability of their nitrogen atoms to coordinate effectively with metal ions. rsc.org

4,5-diamino-2,4-dihydro-3H-pyrazol-3-one is an excellent candidate for a multidentate ligand. It possesses several potential coordination sites: the two nitrogen atoms of the pyrazole ring, the nitrogen atoms of the two amino groups, and the oxygen atom of the carbonyl group. This allows it to bind to metal centers in various ways, leading to the formation of diverse and complex 1D, 2D, or 3D structures. researchgate.netmdpi.com

The synthesis of MOFs using pyrazole-based ligands has led to materials with significant functional properties. For instance, MOFs constructed with pyrazolate ligands have demonstrated high efficiency and selectivity in capturing volatile organic compounds like formaldehyde. researchgate.net Other pyrazole-containing MOFs have been developed for selective gas separation, such as separating acetylene (B1199291) from methane (B114726) or propylene (B89431) from propane. rsc.org By incorporating diaminopyrazolone as a ligand, it is possible to design novel MOFs with tailored pore environments, where the amino groups can provide active sites for catalysis, sensing, or selective adsorption of specific molecules. frontiersin.orgmdpi.com

Fabrication of Hybrid Materials through Grafting onto Nanostructures (e.g., Carbon Nanotubes)

The functionalization of nanostructures like carbon nanotubes (CNTs) with organic molecules is a powerful strategy for creating advanced hybrid materials with enhanced properties. Grafting specific chemical moieties onto the surface of CNTs can improve their dispersibility, add new functionalities, and integrate them into polymer matrices or biological systems.